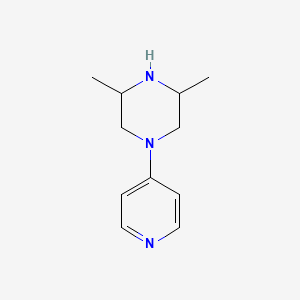
5-Fluoro-4-methoxypyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-methoxypyridin-3-ol is a fluorinated pyridine derivative with a methoxy group at the 4-position and a hydroxyl group at the 3-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available pyridine derivatives.
Methoxylation: The methoxy group at the 4-position is introduced using methylation agents like methyl iodide in the presence of a base.
Hydroxylation: The hydroxyl group at the 3-position can be introduced through various hydroxylation methods, including the use of oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial-scale synthesis of this compound involves optimizing these reactions for large-scale production, ensuring high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 5-fluoro-4-methoxypyridine-3-one.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, and chromium(VI) reagents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides, amines, or other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation Products: 5-Fluoro-4-methoxypyridine-3-one.
Reduction Products: 5-Fluoro-4-methoxypyridin-3-amine.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-4-methoxypyridin-3-ol is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals. Industry: Its unique properties make it valuable in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which 5-Fluoro-4-methoxypyridin-3-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparaison Avec Des Composés Similaires
5-Methoxypyridin-3-ol: Lacks the fluorine atom.
5-Fluoropyridin-3-ol: Lacks the methoxy group.
4-Methoxypyridin-3-ol: Lacks the fluorine atom at the 5-position.
Uniqueness: The presence of both fluorine and methoxy groups on the pyridine ring gives 5-Fluoro-4-methoxypyridin-3-ol unique chemical and biological properties compared to its analogs. These modifications can significantly affect its reactivity, stability, and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C6H6FNO2 |
|---|---|
Poids moléculaire |
143.12 g/mol |
Nom IUPAC |
5-fluoro-4-methoxypyridin-3-ol |
InChI |
InChI=1S/C6H6FNO2/c1-10-6-4(7)2-8-3-5(6)9/h2-3,9H,1H3 |
Clé InChI |
LJLCNIRYSGFIFO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=NC=C1O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-1-yl]ethyl]Carbamic acid tert-butyl ester](/img/structure/B15364092.png)



![1,1-Dimethylethyl 5,6-dihydro-6-methyl-6'-(methylamino)[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364120.png)




![Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate;oxalic acid](/img/structure/B15364143.png)
![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B15364148.png)
